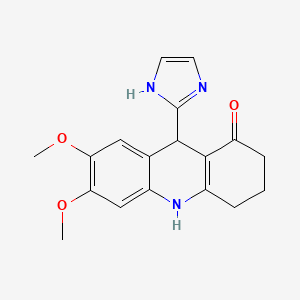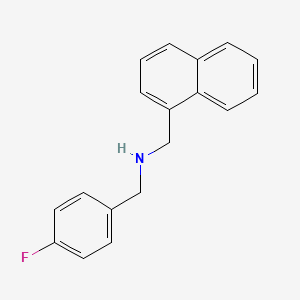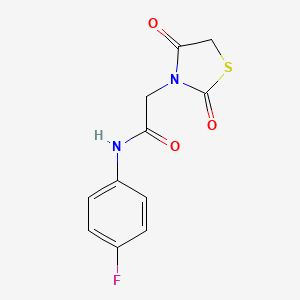
9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound that features both imidazole and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6,7-dimethoxy-1-tetralone with an imidazole derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce imidazoline derivatives.
Scientific Research Applications
9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their wide-ranging biological activities, including antiviral, antitumor, and antimicrobial properties.
Quinoline derivatives: Used in the treatment of malaria and other diseases due to their ability to interfere with DNA replication.
Acridine derivatives: Known for their DNA intercalating properties and use in anti-cancer therapies.
Uniqueness
9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one is unique due to the combination of imidazole and acridine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
9-(1H-imidazol-2-yl)-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one |
InChI |
InChI=1S/C18H19N3O3/c1-23-14-8-10-12(9-15(14)24-2)21-11-4-3-5-13(22)17(11)16(10)18-19-6-7-20-18/h6-9,16,21H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
FLEMBCJZICFHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)CCCC3=O)C4=NC=CN4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine](/img/structure/B12492715.png)
![1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12492717.png)
![2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492732.png)
![4-hydroxy-5-(2-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12492735.png)
![3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492743.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12492750.png)
![N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine](/img/structure/B12492755.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12492763.png)
![Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492764.png)
![3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
![N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide](/img/structure/B12492779.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)

